6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
WAY-647361 is a compound known for its role as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K inhibitors are a class of drugs that block the PI3K enzyme, which is involved in various cellular functions, including growth, proliferation, and survival. WAY-647361 has garnered attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-647361 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of WAY-647361 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of WAY-647361 follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Regulatory Compliance: The production process adheres to regulatory guidelines to ensure safety and efficacy.
Chemical Reactions Analysis
Types of Reactions
WAY-647361 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: WAY-647361 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
WAY-647361 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting PI3K-related pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PI3K.
Mechanism of Action
WAY-647361 exerts its effects by inhibiting the PI3K enzyme. The inhibition of PI3K disrupts the signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis (programmed cell death) in cancer cells. The molecular targets include the PI3K enzyme and downstream signaling molecules such as AKT and mTOR .
Comparison with Similar Compounds
Similar Compounds
LY294002: Another PI3K inhibitor with a similar mechanism of action.
Wortmannin: A natural product that also inhibits PI3K.
GDC-0941: A synthetic PI3K inhibitor used in cancer research.
Uniqueness of WAY-647361
WAY-647361 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for PI3K make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXILGTYMNJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-94-1 |
Source
|
Record name | 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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